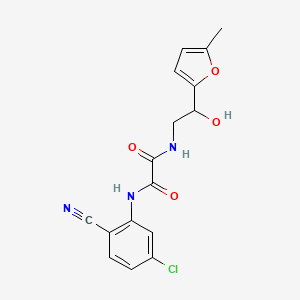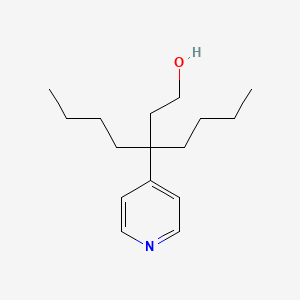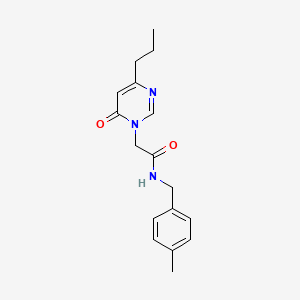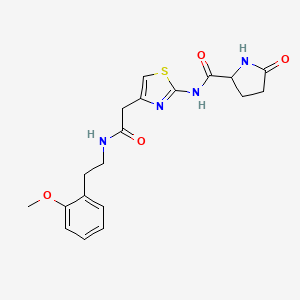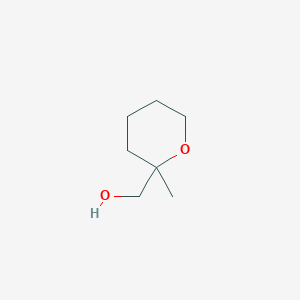
(2-Methyloxan-2-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(2-Methyloxan-2-yl)methanol” is a chemical compound with the CAS Number: 99335-70-3 . It has a molecular weight of 130.19 and its IUPAC name is (2-methyltetrahydro-2H-pyran-2-yl)methanol . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for “(2-Methyloxan-2-yl)methanol” is 1S/C7H14O2/c1-7(6-8)4-2-3-5-9-7/h8H,2-6H2,1H3 . This indicates that the molecule consists of 7 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“(2-Methyloxan-2-yl)methanol” is a liquid at room temperature .科学的研究の応用
Methanol as a Hydrogen Source and C1 Synthon
Methanol, including its derivatives such as (2-Methyloxan-2-yl)methanol, finds significant applications as a hydrogen source and C1 synthon in chemical synthesis and energy technologies. Notably, it is utilized in the selective N-methylation of amines, employing catalysts like RuCl3.xH2O, demonstrating its versatility in organic synthesis (Sarki et al., 2021).
Methanol in Industrial Applications
Methanol is a cornerstone in the chemical industry, serving as a fundamental building block for more complex chemical structures. Its role extends to being a clean-burning fuel with a high octane number. The conversion of CO2 to methanol is a notable method for reducing CO2 emissions, making methanol production a significant energy carrier for hydrogen storage and conservation. Additionally, methanol is used in the production of various chemicals like DME, hydrogen, and in direct methanol fuel cells (Dalena et al., 2018).
Methanol in Catalytic Processes
Methanol plays a critical role in catalytic processes, such as the hydrogenation of CO2 to methanol over specific catalysts. This involves investigating the nature of the catalyst, redox behavior of copper in various oxidation states, and the formation of precursor species in methanol synthesis (Gao & Au, 2000).
Biotechnological Applications
The use of methanol in bioprocess technology with methylotrophic bacteria is well-established. The sequencing of methylotroph genomes and advances in genetic engineering have expanded the potential for producing fine and bulk chemicals using methanol as an alternative carbon source (Schrader et al., 2009).
Methanol in Organic Synthesis and Drug Discovery
Methanol's utilization as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds is significant in organic synthesis and drug discovery. The synthesis of C-, N-, and O-methylated products, common in natural products and chemicals, highlights the importance of methanol in these fields (Natte et al., 2017).
Methanol Oxidation in Catalyst Research
Methanol oxidation serves as a test reaction to investigate metal, support, and metal-support interactions in various catalysts. This includes studying the effect of Au loading, particle size, and the identification of intermediates in methanol oxidation (Kähler et al., 2013).
Engineering Microbial Conversion of Methanol
Efforts to engineer microorganisms like Escherichia coli for converting methanol to metabolites have been made. This includes the use of specific methanol dehydrogenases and pathway enzymes for methanol assimilation, demonstrating the potential of methanol in synthetic biology (Whitaker et al., 2017).
Safety and Hazards
特性
IUPAC Name |
(2-methyloxan-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2/c1-7(6-8)4-2-3-5-9-7/h8H,2-6H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZMKNPLACXAEU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCO1)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methyloxan-2-yl)methanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[7-(difluoromethyl)-5-(1-ethyl-1H-pyrazol-4-yl)[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid](/img/structure/B2411430.png)
![4-isopropyl-6-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2411432.png)
![6-amino-5-[(dimethylamino)methyl]-1-(furan-2-ylmethyl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2411433.png)

![methyl N-[(8-oxo-1,5,6,8-tetrahydro-2H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(4H)-yl)carbonyl]leucinate](/img/structure/B2411438.png)
